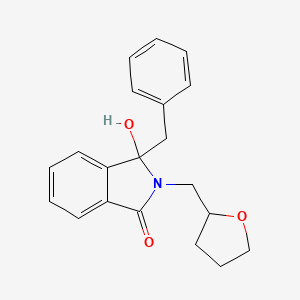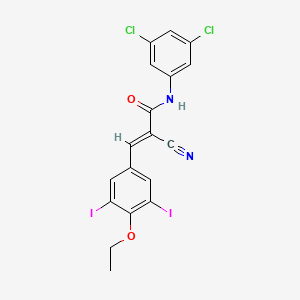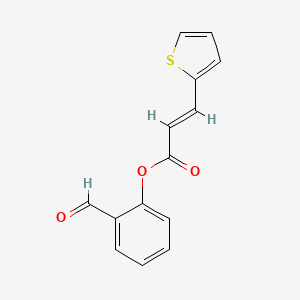
(5Z)-5-(anthracen-9-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one is a complex organic compound that features an imidazole ring substituted with anthryl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one typically involves the condensation of 9-anthraldehyde with 2-phenyl-1H-imidazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the anthryl group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives.
Scientific Research Applications
4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s electronic properties and reactivity. The anthryl group, in particular, plays a crucial role in its photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: A related compound with similar structural features and applications in organic synthesis.
1,2,4,5-Tetra(9-anthryl)benzene: Another anthryl-substituted compound with unique photophysical properties.
Uniqueness
4-[(Z)-1-(9-Anthryl)methylidene]-2-phenyl-1H-imidazol-5-one is unique due to its combination of an imidazole ring with anthryl and phenyl groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and fluorescent probes.
Properties
Molecular Formula |
C24H16N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C24H16N2O/c27-24-22(25-23(26-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H,(H,25,26,27)/b22-15- |
InChI Key |
FUWHOMPGAQRJFD-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)

![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)

![4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11079484.png)
![Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate](/img/structure/B11079492.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)
![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)
